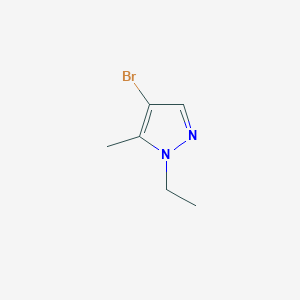

4-bromo-1-ethyl-5-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWRJJVWOLSSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649224 | |

| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171667-09-6 | |

| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-ethyl-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrazole ring system by the condensation of a β-dicarbonyl compound with ethylhydrazine. The resulting 1-ethyl-5-methyl-1H-pyrazole is then regioselectively brominated at the C4 position of the pyrazole ring using an electrophilic brominating agent.

The overall synthetic transformation can be visualized as follows:

Technical Guide: Physicochemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, this guide combines predicted values from computational models with general knowledge of the pyrazole chemical class.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrN₂ | PubChem |

| Molecular Weight | 189.05 g/mol | PubChem |

| Predicted XlogP | 1.8 | PubChemLite |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Note: The XlogP value is a computational prediction and may differ from experimental values. Further experimental validation is required for a definitive assessment of this compound's lipophilicity.

Synthesis and Characterization

Generalized Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, as depicted in the workflow diagram below. This would typically involve the formation of the pyrazole ring, followed by N-alkylation and bromination.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

General Procedure for Pyrazole Synthesis (Illustrative):

A suitable 1,3-dicarbonyl precursor would be reacted with a hydrazine derivative in a suitable solvent, such as ethanol or acetic acid. The reaction mixture would be heated under reflux for several hours. After cooling, the product would be isolated by filtration or extraction.

General Procedure for N-Alkylation (Illustrative):

The synthesized pyrazole would be dissolved in a polar aprotic solvent like DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride, would be added, followed by the alkylating agent (e.g., ethyl iodide). The reaction would be stirred at room temperature or gentle heating until completion.

General Procedure for Bromination (Illustrative):

The N-alkylated pyrazole would be dissolved in a suitable solvent, such as dichloromethane or acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or elemental bromine, would be added portion-wise, and the reaction would be stirred until the starting material is consumed.

Characterization:

The final product would be purified using techniques like column chromatography or recrystallization. Characterization would be performed using standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently documented. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including:

-

Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).

-

Anticancer: Through various mechanisms, including kinase inhibition.

-

Antimicrobial: Showing efficacy against a range of bacteria and fungi.

The potential mechanism of action for a novel pyrazole derivative would need to be investigated through extensive biological screening. A hypothetical workflow for such an investigation is presented below.

Caption: A logical workflow for investigating the biological activity.

Conclusion

This compound is a substituted pyrazole with predicted physicochemical properties that suggest its potential as a scaffold in medicinal chemistry and other research areas. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the pyrazole class of compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.

In-Depth Technical Guide: 4-bromo-1-ethyl-5-methyl-1H-pyrazole

CAS Number: 1171667-09-6

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in public scientific literature, this guide also includes information on closely related analogues and general methodologies for the synthesis and characterization of 4-bromopyrazole derivatives.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1171667-09-6 | - |

| Molecular Formula | C₆H₉BrN₂ | PubChem[1] |

| Molecular Weight | 189.05 g/mol | PubChem[1] |

| Appearance | Predicted: Solid | - |

| XlogP (Predicted) | 1.6 | PubChem[1] |

| Monoisotopic Mass | 187.9949 Da | PubChem[1] |

| SMILES | CCN1C(=C(C=N1)Br)C | PubChem[1] |

| InChI | InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | PubChem[1] |

| InChIKey | WTWRJJVWOLSSTM-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Representative Experimental Protocol: One-Pot Synthesis of a 4-Bromo-1,3,5-trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 4-bromo-1,3,5-trisubstituted pyrazole, which can be adapted for the synthesis of this compound by using pentane-2,4-dione and ethylhydrazine as starting materials.

Reactants:

-

1,3-Diketone (e.g., pentane-2,4-dione)

-

Hydrazine derivative (e.g., ethylhydrazine)

-

Brominating agent (e.g., N-Bromosuccinimide (NBS) or N-bromosaccharin)[2]

-

Catalyst (e.g., silica gel supported sulfuric acid)[2]

Procedure: [2]

-

To a mixture of the 1,3-diketone (1 equivalent) and the hydrazine derivative (1 equivalent), add the silica gel supported sulfuric acid catalyst.

-

Stir the mixture at room temperature under solvent-free conditions for the time required to form the pyrazole intermediate (monitoring by TLC).

-

Add the brominating agent (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the bromination is complete (monitoring by TLC).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromopyrazole derivative.

Note: The reaction conditions, including reaction time and temperature, may need to be optimized for the specific substrates used.

Characterization Data of a Representative 4-Bromopyrazole Derivative

The following table presents typical characterization data for a closely related compound, 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole, as specific data for this compound is not available.[2]

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.36 (m, 5H, Ar-H), 2.31 (s, 3H, CH₃), 2.29 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 139.8, 137.5, 129.1, 127.8, 124.6, 96.3, 12.3, 11.7 |

| IR (KBr, cm⁻¹) | 3069, 2933, 1507, 1426, 1375, 1037 |

| Mass Spectrometry (MS) | m/z calculated for C₁₁H₁₁BrN₂: 250.01; found: 250.01 |

Biological and Pharmacological Potential

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[4][5][6][7][8] While the specific biological profile of this compound has not been reported, its structural features suggest potential for various therapeutic applications.

The introduction of a bromine atom at the 4-position of the pyrazole ring provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[9]

The pyrazole core is present in several clinically approved drugs with diverse mechanisms of action, including anti-inflammatory (e.g., celecoxib), antipsychotic, and analgesic agents.[4][5][6] The broad spectrum of biological activities associated with pyrazole derivatives includes:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects.[7]

-

Antimicrobial Activity: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[10]

-

Anticancer Activity: Several pyrazole-containing compounds have been investigated as potential anticancer agents.[11]

-

Anticonvulsant and Antidepressant Effects: The pyrazole nucleus is also found in compounds with activity in the central nervous system.[11]

Further research is required to elucidate the specific biological targets and pharmacological properties of this compound.

Visualizations

Synthetic Workflow for Substituted Pyrazoles

Caption: General synthetic workflow for 4-bromo-substituted pyrazoles.

Diverse Biological Activities of the Pyrazole Scaffold

Caption: Broad spectrum of biological activities of pyrazole derivatives.

References

- 1. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 9. nbinno.com [nbinno.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

Structure Elucidation of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The information presented herein is intended to guide researchers in the synthesis, purification, and structural characterization of this and related pyrazole derivatives, which are of significant interest in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₉BrN₂. The structure consists of a central pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a bromine atom at the 4-position, an ethyl group at the 1-position nitrogen, and a methyl group at the 5-position.

PubChem Identifier: CID 25219331[1]

Molecular Formula: C₆H₉BrN₂[1]

SMILES: CCN1C(=C(C=N1)Br)C[1]

Predicted Properties (PubChemLite): [1]

| Property | Value |

| Monoisotopic Mass | 187.9949 Da |

| XlogP | 1.6 |

Proposed Synthesis

While a specific synthetic protocol for this compound is not widely published, a plausible route can be adapted from established pyrazole synthesis methodologies. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine, followed by bromination.

One potential synthetic pathway starts from ethyl acetoacetate and ethylhydrazine. The initial condensation would form 1-ethyl-5-methyl-1H-pyrazol-4-ol. Subsequent bromination, for instance using N-bromosuccinimide (NBS), would yield the target compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the methyl group protons, and the pyrazole ring proton.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH₃ |

| ~2.3 | Singlet | 3H | 5-CH₃ |

| ~4.1 | Quartet | 2H | -CH₂ CH₃ |

| ~7.5 | Singlet | 1H | 3-H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~12 | -CH₂CH₃ |

| ~15 | 5-CH₃ |

| ~45 | -CH₂ CH₃ |

| ~95 | C -4 (C-Br) |

| ~138 | C -3 |

| ~145 | C -5 |

IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibration |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| ~1600 | C=N stretch (pyrazole ring) |

| ~1550 | C=C stretch (pyrazole ring) |

| 1100-1000 | C-N stretch |

| 700-600 | C-Br stretch |

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) will be observed.

| m/z (Predicted) | Assignment |

| 188/190 | [M]⁺ (Molecular ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis and Purification

A typical synthesis would involve the reaction of equimolar amounts of the starting materials in a suitable solvent, such as ethanol or acetic acid, often with heating. The progress of the reaction should be monitored by thin-layer chromatography (TDC). Upon completion, the product can be isolated by extraction and purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Mass Spectrometry

Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical workflow, integrating data from multiple analytical techniques.

This comprehensive guide provides a foundational understanding for researchers working with this compound. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for its preparation and characterization. The detailed workflows and protocols are designed to be readily adaptable for the synthesis and analysis of other novel pyrazole derivatives.

References

Navigating the Spectral Landscape: A Technical Guide to 4-bromo-1-ethyl-5-methyl-1H-pyrazole NMR Data

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for the compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers a comprehensive overview of predicted spectral data, detailed experimental protocols, and a structural elucidation framework.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound are summarized below. These predictions are based on analysis of similar compounds and established substituent effects on the pyrazole scaffold.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole ring) | ~7.5 | Singlet | N/A |

| -CH₂- (ethyl group) | ~4.1 | Quartet | ~7.3 |

| -CH₃ (methyl group) | ~2.3 | Singlet | N/A |

| -CH₃ (ethyl group) | ~1.4 | Triplet | ~7.3 |

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented in the following table. The presence of the bromine atom is expected to significantly influence the chemical shift of the C-4 carbon.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~148 |

| C-3 | ~139 |

| C-4 | ~95 |

| -CH₂- (ethyl group) | ~45 |

| -CH₃ (methyl group) | ~12 |

| -CH₃ (ethyl group) | ~15 |

Experimental Protocols

To ensure the acquisition of high-quality NMR spectra for this compound and related compounds, the following detailed experimental protocols are recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.

-

Internal Standard: For precise chemical shift referencing, include an internal standard such as tetramethylsilane (TMS) at a concentration of 0.03% (v/v).

-

Dissolution: Ensure complete dissolution of the sample by vortexing the NMR tube. Gentle heating or sonication may be applied if necessary.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is recommended to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

-

Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (TMS) to 0.00 ppm.

-

Integration and Peak Picking: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons. For both ¹H and ¹³C spectra, identify the precise chemical shift of each peak.

Visualization of Structural-Spectral Relationships

The logical connection between the molecular structure of this compound and its expected NMR signals can be visualized using the following diagram.

This guide serves as a foundational resource for the analysis and interpretation of the NMR spectra of this compound, facilitating accurate structural verification and purity assessment in research and development settings.

Mass Spectrometry of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, data interpretation, and a theoretical framework for the fragmentation analysis of this halogenated pyrazole derivative.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing precise information on molecular weight and structure through fragmentation analysis.[5][6] This guide will explore the expected mass spectral behavior of this compound under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

The molecular formula for this compound is C₆H₉BrN₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted Quantitative Data for Mass Spectrometric Analysis

| Ionization Mode | Predicted Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |

| EI/ESI (+) | [M]⁺˙ / [M+H]⁺ | 204.00 | 206.00 | High |

| EI | [M-CH₃]⁺ | 189.00 | 191.00 | Moderate |

| EI | [M-C₂H₅]⁺ | 175.00 | 177.00 | Moderate |

| EI | [M-Br]⁺ | 125.00 | - | Moderate to High |

| EI | [M-HCN]⁺˙ | 177.00 | 179.00 | Low to Moderate |

| EI | [M-N₂]⁺˙ | 176.00 | 178.00 | Low |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. The following protocols are based on standard practices for small organic molecules.[5][7]

Sample Preparation

-

Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column capacity.

-

Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.[5]

Instrumentation and Data Acquisition

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]

For Electron Ionization (EI-MS):

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization Energy: Utilize a standard electron energy of 70 eV to induce fragmentation.[9]

-

Mass Range: Scan a mass-to-charge (m/z) range of 50-500 to capture the molecular ion and all significant fragment ions.

-

Data Acquisition: Acquire data in full-scan mode.

For Electrospray Ionization (ESI-MS):

-

Sample Introduction: Infuse the sample directly into the ion source using a syringe pump at a flow rate of 5-10 µL/min or introduce it via a liquid chromatograph (LC).

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.

-

Source Parameters: Optimize the capillary voltage (e.g., 3-4 kV), cone voltage, and nebulizing and drying gas flow rates and temperatures to achieve a stable and maximal signal.[5]

-

Mass Range: Scan a mass-to-charge (m/z) range of 100-500.

-

Data Acquisition: Acquire data in full-scan mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor.[5]

Fragmentation Pathway Analysis

The fragmentation of pyrazole derivatives in mass spectrometry often follows predictable pathways, which are instrumental for structural confirmation.[10][11] For this compound, the following fragmentation patterns are anticipated under electron ionization.

A primary fragmentation event is the loss of the ethyl group ([M-C₂H₅]⁺) or a methyl radical ([M-CH₃]⁺) from the molecular ion. Another significant fragmentation pathway involves the cleavage of the C-Br bond, leading to the formation of an ion at m/z 125 ([M-Br]⁺). The pyrazole ring itself can undergo fragmentation through the expulsion of a molecule of hydrogen cyanide ([M-HCN]⁺˙) or dinitrogen ([M-N₂]⁺˙).[10]

Visualizations

Experimental Workflow

Caption: Experimental workflow for MS analysis.

Fragmentation Pathway

Caption: Predicted EI fragmentation of the compound.

References

- 1. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openresearchlibrary.org [openresearchlibrary.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Crystal Structure and Synthesis of Brominated Pyrazole Derivatives

Disclaimer: The specific crystal structure for 4-bromo-1-ethyl-5-methyl-1H-pyrazole is not publicly available in surveyed crystallographic databases. This guide presents the crystallographic data of a closely related analogue, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , to provide representative insights into the structural characteristics of this class of compounds. A proposed synthesis for the target compound is also detailed.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. Brominated pyrazoles, in particular, are of significant interest as they serve as key intermediates for further functionalization, often leading to compounds with enhanced therapeutic potential. This technical guide provides an in-depth look at the crystallographic features of a representative brominated pyrazole and outlines a detailed experimental protocol for the synthesis of this compound.

Crystal Structure Analysis of a Representative Analogue: 3-(4-bromophenyl)-5-methyl-1H-pyrazole

The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (C₁₀H₉BrN₂) offers valuable insights into the molecular geometry and packing of brominated pyrazole systems. The crystallographic data for this compound has been determined and is summarized below.[1][2]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Formula Weight | 237.10 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (no. 19) |

| Unit Cell Dimensions | |

| a | 5.9070(3) Å |

| b | 9.2731(7) Å |

| c | 17.5641(14) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 962.09(12) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Temperature | 293(2) K |

| R-factor (Rgt(F)) | 0.0504 |

| wR-factor (wRref(F²)) | 0.0947 |

Experimental Protocols

The following sections detail the proposed synthesis and crystallization of the target compound, this compound, based on established methodologies for pyrazole synthesis.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrazole ring via a Knorr-type condensation, followed by bromination.

Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1,3-dicarbonyl compound; 10.0 g, 0.1 mol) and ethanol (100 mL).

-

Addition of Hydrazine: While stirring, slowly add ethylhydrazine sulfate (15.4 g, 0.1 mol) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazole. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole

-

Reaction Setup: Dissolve the purified 1-ethyl-5-methyl-1H-pyrazole (11.0 g, 0.1 mol) in glacial acetic acid (50 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a stirrer, and a thermometer, placed in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the pyrazole solution, maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water.

-

Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization Protocol

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, at a slightly elevated temperature.

-

Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

-

Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The single crystals of 3-(4-bromophenyl)-5-methyl-1H-pyrazole mentioned in this guide were obtained by dissolving the compound in ethanol, heating it slowly, and then allowing it to crystallize over 24 hours.[1]

Visualization of Synthesis Workflow

The logical flow for the proposed synthesis of this compound is depicted in the following diagram.

Caption: Proposed synthesis workflow for this compound.

References

Technical Guide: Solubility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of the heterocyclic compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for its determination. The methodologies outlined are standard within the pharmaceutical and chemical research fields, ensuring reliable and reproducible results.

Introduction

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. Understanding its behavior in various organic solvents is a fundamental step in preclinical development, process chemistry, and formulation design.

This technical guide presents a standardized methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported in publicly accessible databases or peer-reviewed journals. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in this guide. The selection of solvents covers a range of polarities and functionalities relevant to chemical synthesis, purification, and formulation.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Non-Polar Solvents | |||

| Hexane | |||

| Toluene | |||

| Polar Aprotic Solvents | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Use the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

3.3. Controls

-

Blank Control: Analyze the pure solvent to ensure no interfering peaks are present at the retention time of the analyte.

-

Positive Control: If available, a compound with known solubility in the test solvents can be run in parallel to validate the experimental setup.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

An In-depth Technical Guide on the Potential Biological Activity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract:

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the potential biological activities of the novel compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this paper extrapolates its potential therapeutic applications based on a comprehensive review of structurally related pyrazole derivatives. The document outlines potential antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data from analogous compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of synthetic pathways and mechanisms of action to guide future research and development efforts.

Introduction: The Prominence of the Pyrazole Scaffold

Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives is well-established, with several versatile methods available. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent halogenation, typically at the 4-position, can be achieved using various brominating agents.

A plausible synthetic route to this compound is outlined below. This multi-step synthesis begins with the condensation of a β-diketone with ethylhydrazine to form the pyrazole ring, followed by bromination.

Potential Biological Activities

Based on the biological profiles of structurally similar pyrazole derivatives, this compound is predicted to exhibit a range of therapeutic activities. The presence of a bromine atom at the 4-position is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.

Antimicrobial and Antifungal Activity

Pyrazole derivatives are widely recognized for their antimicrobial and antifungal properties.[5][7] The introduction of halogen atoms, such as bromine, on the pyrazole ring has been shown to influence these activities.[9] It is hypothesized that these compounds may exert their effects by interfering with microbial cellular processes.

Table 1: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives

| Compound | Target Organism | Activity (MIC/EC50) | Reference |

| 4-bromo-3,5-dimethyl-N-arylpyrazoles | Various bacteria | Not specified, but high yields suggest potential for screening | [10] |

| Pyrazole-1-sulphonamides | S. aureus, E. coli, C. albicans | MICs ranging from 1 to 256 µg/mL | [11] |

| Bromo-benzothiazolo pyrazolines | Various pathogenic bacteria | Not specified, but activity was observed | [9] |

| Pyrazole carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | EC50 values ranging from 0.37 to over 100 µg/mL | [12] |

Anticancer Activity

The anticancer potential of pyrazole derivatives is a significant area of research.[3][13] These compounds can target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[13] The substitution pattern on the pyrazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.[3][13] Halogenated pyrazoles, including those with bromo substituents, have demonstrated notable anticancer activity.[14]

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | [13] |

| Pyrazolo[1,5-a]pyrimidines | HeLa (Cervical), DU-145 (Prostate) | 10.41 µM (HeLa), 10.77 µM (DU-145) | [13] |

| Pyrazole-linked benzimidazole | MCF-7, A549, HepG2 | Potent antiproliferative activity | [14] |

| Pyrazole-indole hybrids | HepG2 (Liver) | 6.1 ± 1.9 µM | [11] |

| Azole compounds (P25) | A375, SK-Mel-28 (Melanoma) | Potent anticancer activity | [15] |

Anti-inflammatory Activity

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole derivative 2a | COX-2 | 19.87 nM | - | [17] |

| Pyrazole derivative 3b | COX-2 | 39.43 nM | 22.21 | [17] |

| Pyrazole derivative 5u | COX-2 | 1.79 µM | 74.92 | [18] |

| Pyrazole derivative 5s | COX-2 | - | 72.95 | [18] |

| Thymol-pyrazole hybrid 8b | COX-2 | - | 316 | [19] |

Experimental Protocols

To investigate the potential biological activities of this compound, standardized experimental protocols are essential. The following sections detail common methodologies for assessing antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).[11]

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[20]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

In Vitro COX Inhibition Assay

The inhibitory activity of a compound against COX-1 and COX-2 can be determined using commercially available assay kits, often employing a fluorometric or colorimetric method.

-

Reagent Preparation: Prepare all reagents, including the assay buffer, cofactor, and probe, according to the kit manufacturer's instructions.[21]

-

Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration. Prepare serial dilutions of the test compound.[21]

-

Assay Reaction: In a 96-well plate, combine the assay buffer, cofactor, probe, and the test compound. Add the diluted enzyme to initiate the pre-incubation.[21]

-

Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.[21]

-

Measurement: Immediately measure the fluorescence or absorbance over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[18]

Conclusion and Future Directions

While there is currently no direct experimental evidence for the biological activity of this compound, the extensive research on structurally related pyrazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo, ethyl, and methyl substituents on the pyrazole core suggests that this compound could possess significant antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on the synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide. The determination of its MIC values against a panel of pathogenic microbes, its IC50 values against various cancer cell lines, and its inhibitory activity against COX-1 and COX-2 enzymes will provide crucial insights into its therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substituent groups, could lead to the development of more potent and selective drug candidates. The findings from these studies will be instrumental in guiding the preclinical and clinical development of this promising pyrazole derivative.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. scielo.org.mx [scielo.org.mx]

- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 14. srrjournals.com [srrjournals.com]

- 15. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpbs.com [ijpbs.com]

- 21. benchchem.com [benchchem.com]

The Synthetic Versatility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide to its Core Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are foundational scaffolds in medicinal chemistry, appearing in a multitude of approved therapeutics.[1][2] The strategic functionalization of the pyrazole core is paramount in the development of novel drug candidates. This technical guide focuses on the reactivity of a key synthetic intermediate, 4-bromo-1-ethyl-5-methyl-1H-pyrazole . The bromine atom at the 4-position serves as a versatile handle for a range of chemical transformations, primarily palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document provides an in-depth analysis of these transformations, complete with detailed experimental protocols and representative data from analogous systems, offering a roadmap for the effective utilization of this building block in complex molecule synthesis.

Introduction to the Reactivity of this compound

The chemical structure of this compound features a pyrazole ring with a bromine atom at the C4 position, an ethyl group at the N1 position, and a methyl group at the C5 position.[3] This substitution pattern makes the C4-bromo group the most reactive site for transformations that proceed via oxidative addition or metal-halogen exchange. The pyrazole nucleus is relatively electron-rich, influencing the reactivity of the C-Br bond. The primary utility of this compound lies in its capacity to act as a scaffold, allowing for the introduction of diverse molecular fragments at the 4-position.

Key Functionalization Pathways

The bromine atom in this compound is amenable to a variety of powerful bond-forming reactions. The most significant of these are palladium-catalyzed cross-coupling reactions and lithiation followed by electrophilic quench. These pathways allow for the construction of C-C, C-N, and other heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-bromo-pyrazoles are excellent substrates for these transformations.[4][5] The general workflow involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole C4 position and an aryl or vinyl group from a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds.[6][7] For 4-halo-pyrazoles, this reaction typically proceeds with high yields.[7]

Representative Data for Suzuki-Miyaura Coupling of Analogous 4-Halo-Pyrazoles

| Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylboronic acid | Pd(PPh3)4 (30) | K2CO3 | THF/H2O | 56 | [4] |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | Not specified | [1][7] |

| 3-Aryl-4-bromo-pyrazole derivative | Arylboronic acid | SPhos Pd G2 (2.5) | K3PO4 | Dioxane/H2O | Not specified |[6] |

The Sonogashira coupling is a highly effective method for forming a C-C bond between the pyrazole and a terminal alkyne, providing access to alkynyl-substituted heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1][5]

Representative Data for Sonogashira Coupling of Analogous 4-Halo-Pyrazoles

| Halide Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylacetylene | Pd(PPh3)4 (10) | CuI (10) | Et3N | THF | Not specified | [4] |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Terminal alkyne | Pd catalyst (3) | CuI (6) | Amine base | Degassed solvent | Not specified | [1] |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl2(PPh3)2 (5) | CuI (3) | Et3N | Toluene | Not specified |[5] |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyrazole with a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high reactivity, especially with less nucleophilic amines or sterically hindered substrates.[8][9] Studies on 4-bromo-1H-1-tritylpyrazole have shown that Pd(dba)2 with a specific phosphine ligand is effective for coupling with amines lacking a β-hydrogen.[8][9]

Representative Data for Buchwald-Hartwig Amination of an Analogous 4-Bromo-Pyrazole

| Halide Substrate | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 60 | [8] |

| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 67 |[8] |

Metal-Halogen Exchange: Lithiation

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a metal-halogen exchange to form the highly reactive 4-lithio-1-ethyl-5-methyl-1H-pyrazole intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. Directed lithiation has been demonstrated on 4-bromo-1-phenylsulphonylpyrazole, where quenching with electrophiles leads to substituted pyrazoles.[10]

Caption: Lithiation and subsequent electrophilic quench pathway.

Experimental Protocols

The following are generalized protocols adapted from literature procedures for analogous compounds.[1][5][7] Researchers should optimize these conditions for their specific substrates and laboratory setup.

General Protocol for Suzuki-Miyaura Coupling

-

Setup : To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Solvent Addition : Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

-

Setup : To a flame-dried reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 eq), and a copper(I) iodide co-catalyst (0.06 eq).

-

Solvent and Reagent Addition : Purge the vessel with an inert gas. Add a degassed solvent (e.g., toluene or THF) and a base (e.g., triethylamine). Add the terminal alkyne (1.5 eq) dropwise at room temperature.

-

Reaction : Stir the reaction at room temperature or a slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.

-

Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Lithiation and Electrophilic Quench

-

Setup : To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Lithiation : Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

-

Electrophilic Quench : Add a solution of the desired electrophile (1.2 eq) in THF dropwise to the reaction mixture at -78 °C.

-

Warming and Work-up : Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Caption: Logical relationships of the core functionalization pathways.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, functionalized pyrazole derivatives. The C4-bromo group provides a reliable handle for introducing a wide array of substituents through well-established and robust methodologies, including palladium-catalyzed cross-coupling and lithiation-electrophile quench sequences. The protocols and reactivity patterns detailed in this guide serve as a foundational resource for chemists aiming to leverage this building block in pharmaceutical research and development, enabling the efficient construction of novel molecular architectures for biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-5-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-ethyl-5-methyl-1H-pyrazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document outlines the regioselectivity of these reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate further research and development.

Core Concepts: Regioselectivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In the case of 1,5-disubstituted pyrazoles such as 1-ethyl-5-methyl-1H-pyrazole, the C4 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. This high degree of regioselectivity is a key advantage in the synthesis of specifically functionalized pyrazole derivatives. The N1-ethyl and C5-methyl groups direct the incoming electrophile to the C4 position.

Key Electrophilic Substitution Reactions

A variety of electrophilic substitution reactions can be performed on the 1-ethyl-5-methyl-1H-pyrazole core. The following sections detail the most common and synthetically useful transformations.

Halogenation

Halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions.

The introduction of an iodine atom at the C4 position is a well-established and highly efficient process.

Table 1: Iodination of 1-Ethyl-5-methyl-1H-pyrazole [1]

| Method | Reagents | Solvent | Conditions | Yield (%) |

| A | N-Iodosuccinimide (NIS), H₂SO₄ | Acetonitrile | 0 °C to room temperature | 70-90 |

| B | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 75-95 |

| C | Iodine (I₂), Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temperature | 80-95 |

-

Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to yield 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

While specific protocols for the bromination and chlorination of 1-ethyl-5-methyl-1H-pyrazole are not extensively detailed in the literature, general methods for pyrazole halogenation can be applied. Reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination are commonly employed, typically in a chlorinated solvent.

Nitration

Nitration of the pyrazole ring introduces a nitro group at the C4 position, which can be a precursor for an amino group or other functionalities.

Table 2: Representative Nitration of a 1,5-Disubstituted Pyrazole

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ | Not specified | 3,5-Dimethyl-4-nitropyrazole | 76 | [2] |

-

To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add the 1-ethyl-5-methyl-1H-pyrazole.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group at the C4 position, which can be useful for increasing water solubility or as a handle for further transformations.

-

To fuming sulfuric acid (oleum) at 0 °C, slowly add 1-ethyl-5-methyl-1H-pyrazole.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a specified temperature for a set duration.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, neutralization with a base followed by purification may be necessary.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto the pyrazole ring at the C4 position, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[3]

Table 3: Vilsmeier-Haack Formylation of a 1,3,5-Trisubstituted Pyrazole

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| 1,3,5-Trimethyl-1H-pyrazole | POCl₃, DMF | 90-120 °C | 1,3,5-Trimethyl-1H-pyrazol-4-carbaldehyde | 59 | [4] |

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0 °C.

-

To the prepared Vilsmeier reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in DMF.

-

Stir the reaction mixture at 60-65 °C for several hours.

-

Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purify the resulting aldehyde by column chromatography or distillation.

Acylation (Friedel-Crafts Reaction)

The Friedel-Crafts acylation of pyrazoles can be more challenging compared to other electrophilic substitutions due to the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic attack. However, with the appropriate choice of catalyst, acylation at the C4 position is achievable.

-

Catalyst: Strong Lewis acids like AlCl₃ may not be suitable. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are often more effective for acylating heterocyclic compounds.[5]

-

Acylating Agent: Acyl chlorides or anhydrides can be used.

-

Reaction Conditions: Anhydrous conditions are crucial. The reaction is typically carried out in an inert solvent like dichloromethane.

-

In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., TiCl₄) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

-

Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension.

-

Add a solution of 1-ethyl-5-methyl-1H-pyrazole in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

General Electrophilic Substitution Pathway

References

A Comprehensive Guide to the Theoretical Analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Methodological Whitepaper

This technical guide provides a detailed framework for the theoretical and computational analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper outlines the established methodologies used for similar pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a robust protocol for conducting such an analysis.

Introduction to Pyrazole Derivatives and Computational Chemistry

Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals due to their diverse biological activities. Understanding their structural, electronic, and spectroscopic properties is crucial for the rational design of new and more effective molecules. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties at the molecular level.[1][2][3][4][5] By simulating the behavior of molecules, researchers can predict their reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery process.

This guide will detail the theoretical framework for characterizing this compound, covering molecular modeling, quantum chemical calculations, and the prediction of various molecular properties.

Methodologies: A Theoretical and Experimental Workflow

A thorough investigation of this compound involves a synergistic approach, combining computational predictions with experimental validation. Below are the detailed protocols for both aspects.

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Materials Studio.[1][3] The following steps outline a standard computational workflow for analyzing pyrazole derivatives.

Step 1: Molecular Geometry Optimization The initial step involves constructing the 3D structure of this compound and optimizing its geometry to find the most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT) is a widely used method.[2][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for its balance of accuracy and computational cost.[3][5]

-

Basis Set: A split-valence basis set, such as 6-31G(d,p), is typically employed to provide a good description of the electronic structure.[3][4]

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be included using a continuum model like the Polarization Continuum Model (PCM).

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Step 3: Electronic Properties Calculation Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[2][5]

-

Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the local electronic environment.[1][2]

Step 4: Spectroscopic Properties Prediction

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and predict the UV-Visible absorption spectrum.[4]

Computational Workflow Diagram

Caption: A flowchart illustrating the key steps in the computational analysis of the target molecule.